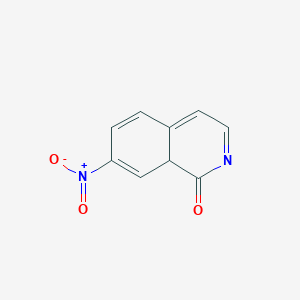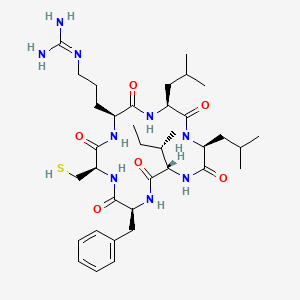
Cyclo(CRLLIF)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(CRLLIF) is a cyclic peptide composed of the amino acids cysteine, arginine, leucine, leucine, isoleucine, and phenylalanine. This compound is known for its role as a dual inhibitor of hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CRLLIF) a significant compound in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(CRLLIF) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using activating agents like HBTU or DIC.
Industrial Production Methods
Industrial production of Cyclo(CRLLIF) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(CRLLIF) primarily undergoes:
Substitution Reactions: Involving the exchange of one functional group for another.
Oxidation and Reduction Reactions: Affecting the cysteine residue, which can form disulfide bonds under oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Often carried out in the presence of nucleophiles or electrophiles.
Oxidation: Typically involves mild oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as dithiothreitol (DTT).
Major Products
The major products formed from these reactions include modified peptides with altered functional groups or disulfide-bonded cyclic peptides .
Aplicaciones Científicas De Investigación
Cyclo(CRLLIF) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in disrupting protein-protein interactions, particularly those involving hypoxia-inducible factors.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HIF-1 and HIF-2, which are involved in tumor growth and survival under hypoxic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-related pathways
Mecanismo De Acción
Cyclo(CRLLIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(CRVIIF): Another cyclic peptide with similar inhibitory effects on HIFs but with different amino acid composition.
Cyclo(CKLIIF): A cyclic peptide with comparable binding affinity for HIF-1α and HIF-2α.
Uniqueness
Cyclo(CRLLIF) is unique due to its specific amino acid sequence, which provides optimal binding affinity and selectivity for HIF-1α and HIF-2α. This makes it a more effective inhibitor compared to other cyclic peptides .
Propiedades
Fórmula molecular |
C36H59N9O6S |
|---|---|
Peso molecular |
746.0 g/mol |
Nombre IUPAC |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-[(2S)-butan-2-yl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
VTHKIMSMYSGRHX-XMKWUEEFSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


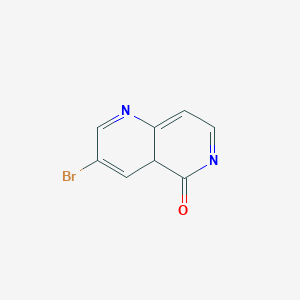
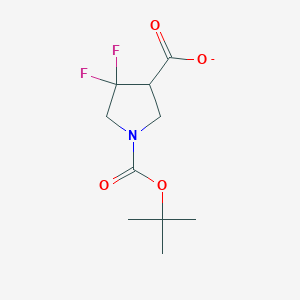

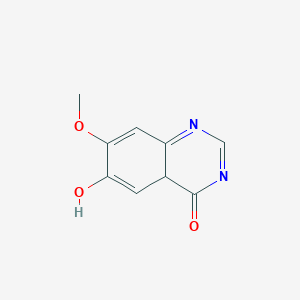

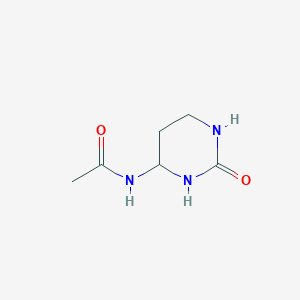
![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
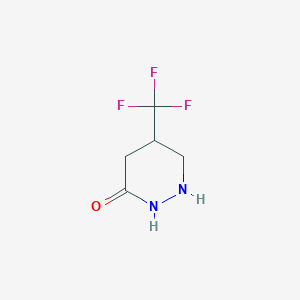
![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
